3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
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Overview
Description
3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a thiadiazole moiety, and a pyrrolo[3,4-c]pyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the thiadiazole moiety, and the construction of the pyrrolo[3,4-c]pyrrole system. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine include other pyridazine derivatives, thiadiazole-containing compounds, and pyrrolo[3,4-c]pyrrole systems.
Uniqueness
What sets this compound apart is its unique combination of these three structural motifs, which could confer unique properties and reactivity. This makes it a valuable compound for further study and potential application in various fields.
Properties
IUPAC Name |
5-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-18(2,3)14-5-6-16(21-20-14)23-7-12-9-24(10-13(12)8-23)17-19-15(11-25-4)22-26-17/h5-6,12-13H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRUUJOGJUGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC(=NS4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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